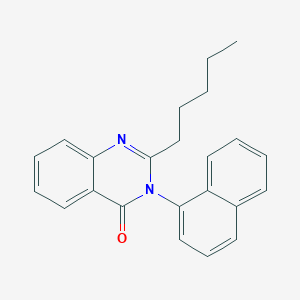![molecular formula C26H35N3S B10873161 1-Benzyl-1-[(1-benzylpiperidin-4-yl)methyl]-3-cyclopentylthiourea](/img/structure/B10873161.png)
1-Benzyl-1-[(1-benzylpiperidin-4-yl)methyl]-3-cyclopentylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-BENZYL-N-[(1-BENZYL-4-PIPERIDYL)METHYL]-N’-CYCLOPENTYLTHIOUREA is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a thiourea group, which is known for its versatility in chemical reactions and its ability to form strong hydrogen bonds. The presence of benzyl and piperidyl groups further enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-N-[(1-BENZYL-4-PIPERIDYL)METHYL]-N’-CYCLOPENTYLTHIOUREA typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Formation of N-Benzyl-4-piperidone: This intermediate can be synthesized by the reaction of piperidine with benzyl chloride under basic conditions.
Reductive Amination: N-Benzyl-4-piperidone undergoes reductive amination with benzylamine to form N-benzyl-N-[(1-benzyl-4-piperidyl)methyl]amine.
Thiourea Formation: The final step involves the reaction of N-benzyl-N-[(1-benzyl-4-piperidyl)methyl]amine with cyclopentyl isothiocyanate to form N-BENZYL-N-[(1-BENZYL-4-PIPERIDYL)METHYL]-N’-CYCLOPENTYLTHIOUREA.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-N-[(1-BENZYL-4-PIPERIDYL)METHYL]-N’-CYCLOPENTYLTHIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can target the piperidyl or benzyl groups, leading to the formation of secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiourea group can yield sulfonyl derivatives, while reduction can produce secondary amines.
Scientific Research Applications
N-BENZYL-N-[(1-BENZYL-4-PIPERIDYL)METHYL]-N’-CYCLOPENTYLTHIOUREA has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-BENZYL-N-[(1-BENZYL-4-PIPERIDYL)METHYL]-N’-CYCLOPENTYLTHIOUREA involves its interaction with molecular targets such as enzymes and receptors. The thiourea group can form strong hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzyl and piperidyl groups can enhance binding affinity and specificity, leading to selective inhibition of certain biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-N-[(1-benzyl-4-piperidyl)methyl]thiourea
- N-Cyclopentyl-N’-benzylthiourea
- N-Benzyl-N’-cyclopentylthiourea
Uniqueness
N-BENZYL-N-[(1-BENZYL-4-PIPERIDYL)METHYL]-N’-CYCLOPENTYLTHIOUREA stands out due to its unique combination of benzyl, piperidyl, and cyclopentyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H35N3S |
|---|---|
Molecular Weight |
421.6 g/mol |
IUPAC Name |
1-benzyl-1-[(1-benzylpiperidin-4-yl)methyl]-3-cyclopentylthiourea |
InChI |
InChI=1S/C26H35N3S/c30-26(27-25-13-7-8-14-25)29(20-23-11-5-2-6-12-23)21-24-15-17-28(18-16-24)19-22-9-3-1-4-10-22/h1-6,9-12,24-25H,7-8,13-21H2,(H,27,30) |
InChI Key |
VTJQLOSUESCSIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=S)N(CC2CCN(CC2)CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({2-[(6-oxo-1,6-dihydropyridazin-3-yl)carbonyl]hydrazinyl}carbonothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B10873094.png)
![N-(2,5-dimethoxyphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10873096.png)
![2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B10873104.png)
![4-chloro-N-[(4-chlorophenyl)sulfonyl]-N-(3,5-dibromopyridin-2-yl)benzenesulfonamide](/img/structure/B10873106.png)

![2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B10873119.png)

![4-(3-fluorophenyl)-5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10873136.png)
![4-(2,5-dimethoxyphenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10873143.png)
![N'-(2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)thiophene-2-carbohydrazide](/img/structure/B10873149.png)
![5-(Furan-2-yl)-2-[({2-[4-(2-methylpropanoyl)piperazin-1-yl]ethyl}amino)methylidene]cyclohexane-1,3-dione](/img/structure/B10873159.png)
![3,4-difluoro-N-{[2-(furan-2-ylcarbonyl)hydrazinyl]carbonothioyl}benzamide](/img/structure/B10873168.png)
![7-(2-Furyl)-9-(3-morpholinopropyl)-7,9-dihydro-8H-benzo[7,8]chromeno[2,3-D]pyrimidin-8-imine](/img/structure/B10873175.png)
![Methyl [4-methyl-2-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-5-yl]acetate](/img/structure/B10873177.png)
